2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol
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Overview
Description
2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol typically involves the reaction of 5-methoxy-1H-benzimidazole with appropriate reagents to introduce the propan-2-ol moiety. One common method involves the use of alkylating agents under basic conditions to achieve the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and conditions would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the benzimidazole ring.
Substitution: The methoxy group or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and hydroxyl groups may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
- 1-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanone
- 2-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol
Uniqueness
2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol is unique due to the presence of both a methoxy group and a hydroxyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the benzimidazole core makes it a versatile compound for various applications.
Biological Activity
The compound 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-ol is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a methoxy group and a propan-2-ol moiety. This configuration contributes to its biological activity. The compound can be represented by the following chemical structure:
1. Anticancer Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. Specifically, this compound was tested against several cancer cell lines, showing promising results in reducing cell viability.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis |
HeLa | 8.3 | Cell cycle arrest |
A549 | 15.0 | Inhibition of proliferation |
2. Antiviral Activity
Benzimidazole derivatives have also been explored for their antiviral potential. The compound was found to inhibit viral replication in vitro, particularly against RNA viruses. Its mechanism involves blocking viral RNA synthesis by targeting RNA polymerase II.
3. Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. It acts through the inhibition of key signaling pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell survival.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in an animal model of cancer. The treated group exhibited a significant reduction in tumor size compared to the control group, supporting its potential as an anticancer agent.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(6-methoxy-1H-benzimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,14)10-12-8-5-4-7(15-3)6-9(8)13-10/h4-6,14H,1-3H3,(H,12,13) |
InChI Key |
ATDSBXYMZNKRHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=C(N1)C=C(C=C2)OC)O |
Origin of Product |
United States |
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